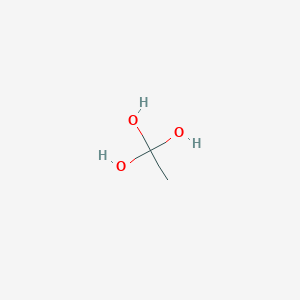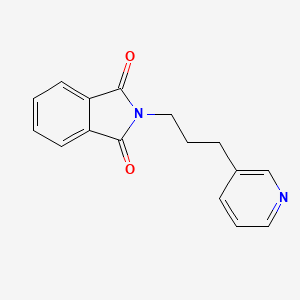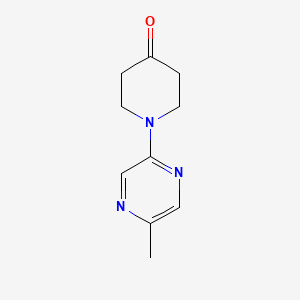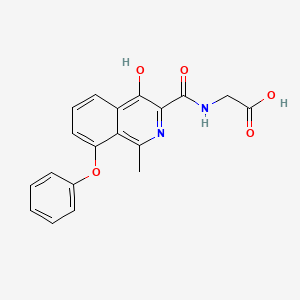
2-(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carboxamido)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carboxamido)acetic acid involves multiple steps. The process begins with the reaction of 4-nitro-1,2-dicarbonitrile with phenol and potash to form a phenoxy derivative. This is followed by hydrolysis with potassium hydroxide in methanol to produce 4-phenoxyphthalic acid. The solid-phase mixture with glycine is then reacted in a melt at temperatures between 210°C and 220°C to yield the corresponding phthalimide . Industrial production methods typically follow similar synthetic routes but may involve optimizations for yield and purity.
化学反应分析
2-(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carboxamido)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
2-(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carboxamido)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its role in stabilizing HIF, which is crucial for cellular responses to hypoxia.
Medicine: It is used in the treatment of anemia in CKD patients by promoting erythropoiesis.
Industry: The compound is utilized in the development of pharmaceuticals and other chemical products .
作用机制
The mechanism of action of 2-(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carboxamido)acetic acid involves the inhibition of HIF prolyl hydroxylase. This inhibition stabilizes HIF, preventing its degradation and allowing it to activate the transcription of genes involved in erythropoiesis and iron metabolism. This coordinated response increases the blood’s oxygen-carrying capacity .
相似化合物的比较
2-(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carboxamido)acetic acid is unique due to its specific inhibition of HIF prolyl hydroxylase. Similar compounds include:
Daprodustat: Another HIF prolyl hydroxylase inhibitor used for treating anemia.
Vadadustat: A compound with a similar mechanism of action, also used in anemia treatment.
Molidustat: Another HIF prolyl hydroxylase inhibitor with applications in anemia therapy .
These compounds share a common mechanism of action but may differ in their pharmacokinetic properties and clinical applications.
属性
CAS 编号 |
916171-77-2 |
|---|---|
分子式 |
C19H16N2O5 |
分子量 |
352.3 g/mol |
IUPAC 名称 |
2-[(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C19H16N2O5/c1-11-16-13(18(24)17(21-11)19(25)20-10-15(22)23)8-5-9-14(16)26-12-6-3-2-4-7-12/h2-9,24H,10H2,1H3,(H,20,25)(H,22,23) |
InChI 键 |
VZWBCVNPMRVNEF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C(=N1)C(=O)NCC(=O)O)O)C=CC=C2OC3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
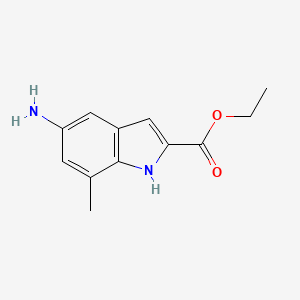
![4-(Morpholin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B8776706.png)
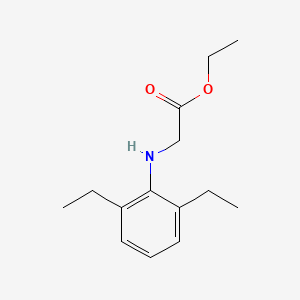
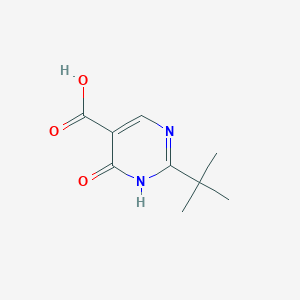
![3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2-oxo-, phenylmethyl ester](/img/structure/B8776721.png)
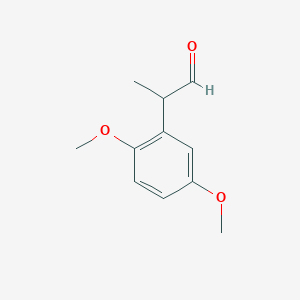



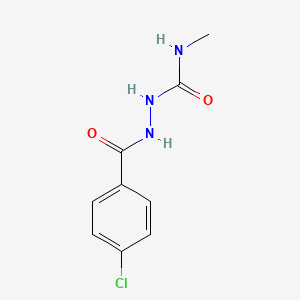
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(3-methoxyphenyl)-1-(phenylsulfonyl)-](/img/structure/B8776747.png)
